1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea
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Overview
Description
1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea is an organic compound with the molecular formula C10H21N3O It is a cycloalkane derivative, featuring a cyclopentyl ring substituted with an aminomethyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea typically involves the reaction of cyclopentylamine with isocyanates or carbamates under controlled conditions. One common method includes the reaction of cyclopentylamine with isopropyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A precursor in the synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea.
Isopropyl isocyanate: Another precursor used in the synthesis.
Other cycloalkane derivatives: Compounds with similar cyclopentyl structures but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both aminomethyl and urea functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[3-(aminomethyl)cyclopentyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-4-3-8(5-9)6-11/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
COEMLOYJSQOAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
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